molecular formula C15H15ClFNO B2891200 4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol CAS No. 1042541-61-6

4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol

Cat. No.: B2891200
CAS No.: 1042541-61-6
M. Wt: 279.74
InChI Key: PIHGYVRGQHZVKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol typically involves the reaction of 4-chlorophenol with 4-fluoroacetophenone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets research-grade standards.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluorophenyl groups makes it a valuable compound for studying structure-activity relationships in medicinal chemistry .

Properties

IUPAC Name

4-chloro-2-[[1-(4-fluorophenyl)ethylamino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO/c1-10(11-2-5-14(17)6-3-11)18-9-12-8-13(16)4-7-15(12)19/h2-8,10,18-19H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHGYVRGQHZVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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